(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone
Overview
Description
3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone, also known as 3APB, is a novel synthetic compound belonging to the class of substituted benzothiophenes. It is a synthetic stimulant drug that is structurally related to amphetamine, and has been reported to have similar effects. 3APB has been used in scientific research to study the effects of stimulants on the body, as well as to explore potential therapeutic applications.
Scientific Research Applications
Phosphorescent Materials
The compound has been utilized in the synthesis of deep-red phosphorescent iridium(III) complexes, which are crucial for applications like organic light-emitting diodes (OLEDs). These materials are essential for the development of high-efficiency, pure red light-emitting complexes, which are challenging due to their lower luminescent quantum yields .
Therapeutic Agents
Thiophene derivatives, such as those found in the compound, have shown a wide range of therapeutic properties. They have been effective in anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, and anti-cancer applications. This makes the compound a valuable scaffold for medicinal chemistry, leading to the synthesis of novel drugs with enhanced pharmacological activity .
Serotonin Receptor Modulators
In the field of neurochemistry, derivatives of the compound have been studied for their affinity toward serotonin receptors. These studies are significant for the development of new treatments for neurological disorders, as serotonin plays a key role in mood regulation and cognitive functions .
Material Science
The unique electronic properties of thiophene make it an interesting candidate for material science applications. The compound’s derivatives can be used to create materials with specific electronic characteristics, which are valuable for the development of sensors, semiconductors, and other electronic devices .
Antitumor Agents
Compounds containing the benzo[b]thiophen-2-yl moiety have been synthesized and evaluated for their antitumor potential. These studies are crucial for the discovery of new cancer treatments, as they provide insights into the molecular mechanisms of tumor suppression and the development of targeted therapies .
Molecular Docking Studies
The compound has been used in molecular docking studies to understand the interactions at the molecular level. This is particularly useful in drug design, where understanding the binding affinities and interactions can lead to the development of more effective drugs .
Electrochemical Studies
Electrochemical properties of derivatives of the compound have been explored, which is important for applications in batteries and energy storage devices. These studies help in designing materials with better charge storage capabilities and stability .
Photophysical Studies
The photophysical properties of the compound’s derivatives have been investigated, which is relevant for the development of photodynamic therapy agents and fluorescent markers for biological imaging .
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(1-benzothiophen-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c14-10-5-6-15(8-10)13(16)12-7-9-3-1-2-4-11(9)17-12/h1-4,7,10H,5-6,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQKFNHKPXOJAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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